molecular formula C7H6F2INO B15243585 2-(Difluoromethoxy)-5-iodoaniline

2-(Difluoromethoxy)-5-iodoaniline

Cat. No.: B15243585
M. Wt: 285.03 g/mol
InChI Key: ISFPLRXSUJNJSJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-iodoaniline is an organic compound with the molecular formula C7H6F2INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable aniline derivative with difluoromethyl ether, followed by iodination. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Difluoromethoxy)-5-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-6-fluoroaniline
  • 2-(Difluoromethoxy)benzylamine
  • Difluoromethoxylated Ketones

Uniqueness

2-(Difluoromethoxy)-5-iodoaniline is unique due to the presence of both difluoromethoxy and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications .

Properties

Molecular Formula

C7H6F2INO

Molecular Weight

285.03 g/mol

IUPAC Name

2-(difluoromethoxy)-5-iodoaniline

InChI

InChI=1S/C7H6F2INO/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7H,11H2

InChI Key

ISFPLRXSUJNJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)OC(F)F

Origin of Product

United States

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